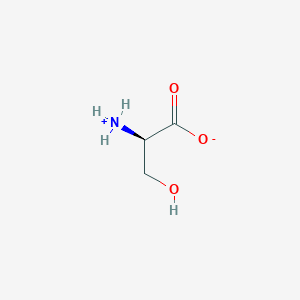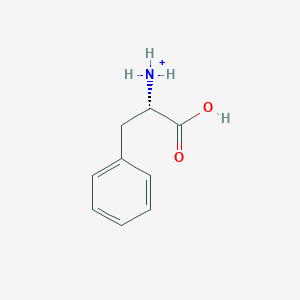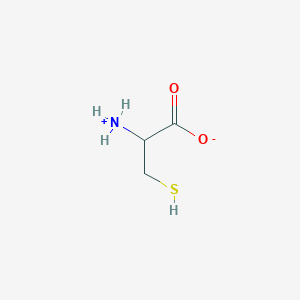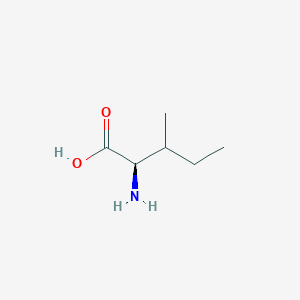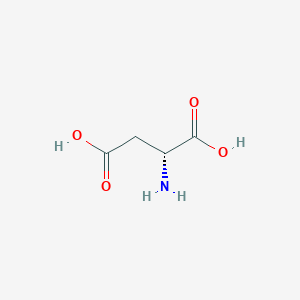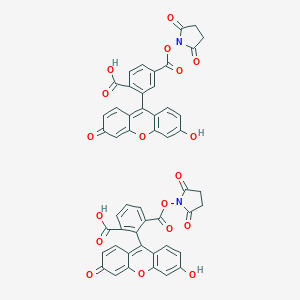
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is a useful research compound. Its molecular formula is C50H30N2O18 and its molecular weight is 946.8 g/mol. The purity is usually 97%min.
BenchChem offers high-quality 3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
-
- Summary : A group of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides with a hybrid structure were synthesized and studied for their anticonvulsant properties . These compounds showed broad-spectrum activity in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
- Methods : The researchers applied an optimized coupling reaction yielding several hybrid compounds .
- Results : The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) . This compound also proved effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
-
- Summary : The title compound is a more convenient and mild reagent than benzyl carbonochloridate in protecting amino acids . It can also be used in the synthesis of a series of biologically active molecules .
- Methods : The compound is used as a reagent in chemical synthesis .
- Results : The compound has been found to be more convenient and mild than benzyl carbonochloridate in protecting amino acids .
-
- Summary : 2,5-Dioxo-1-pyrrolidinyl 5- [4- (1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane- N, N, N -triacetate, a precursor for Al [ 18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system .
- Methods : The compound is used in the synthesis of a precursor for Al [ 18 F]-NOTA-labeled tetrazine radio ligand .
- Results : The synthesized ligand is useful in 18 F-based pretargeted PET imaging system .
properties
CAS RN |
117548-22-8 |
|---|---|
Product Name |
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Molecular Formula |
C50H30N2O18 |
Molecular Weight |
946.8 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/2C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30;27-12-4-6-14-18(10-12)34-19-11-13(28)5-7-15(19)22(14)23-16(24(31)32)2-1-3-17(23)25(33)35-26-20(29)8-9-21(26)30/h1-6,9-11,27H,7-8H2,(H,31,32);1-7,10-11,27H,8-9H2,(H,31,32) |
InChI Key |
YVTPVJDECOUTJW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Purity |
97%min |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





